molecular formula C29H40O10 B12718315 8B-Hydroxyroridin A CAS No. 87583-91-3

8B-Hydroxyroridin A

Cat. No.: B12718315
CAS No.: 87583-91-3
M. Wt: 548.6 g/mol
InChI Key: GVZIONLFUHXCGG-SFECMWDFSA-N
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Description

8B-Hydroxyroridin A is a macrocyclic trichothecene mycotoxin isolated from the marine-derived fungus Myrothecium roridum. This compound is part of a larger family of trichothecenes, which are known for their potent biological activities, including cytotoxicity and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8B-Hydroxyroridin A involves the cultivation of the marine-derived fungus Myrothecium roridum. The fungus is cultured in a nutrient-rich medium, typically a half-nutrient potato dextrose medium with natural seawater, for about three weeks at 20°C. The culture broth is then filtered and extracted with ethyl acetate. The extract is chromatographed on a silica gel column with a gradient elution of ethyl acetate and hexane, followed by methanol. The final purification is achieved using high-performance liquid chromatography (HPLC) with a methanol-water mixture .

Industrial Production Methods: Industrial production of this compound would likely follow similar steps as the laboratory synthesis but on a larger scale. This would involve optimizing the fermentation conditions, scaling up the extraction and purification processes, and ensuring consistency and quality control throughout the production.

Chemical Reactions Analysis

Types of Reactions: 8B-Hydroxyroridin A undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s structure allows for modifications at multiple sites, particularly the hydroxyl and epoxide groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the hydroxyl groups.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the epoxide ring.

    Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, with reagents such as sodium azide or thiols.

Major Products: The major products formed from these reactions include various hydroxylated, reduced, and substituted derivatives of this compound, each with potentially different biological activities .

Scientific Research Applications

8B-Hydroxyroridin A has several scientific research applications due to its potent biological activities:

Mechanism of Action

8B-Hydroxyroridin A exerts its effects primarily through the inhibition of protein synthesis. It binds to the ribosomal peptidyl transferase center, preventing the elongation of the nascent peptide chain. This leads to cell cycle arrest and apoptosis in rapidly dividing cells. The compound also induces oxidative stress by generating reactive oxygen species, further contributing to its cytotoxic effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific hydroxylation pattern, which significantly influences its biological activity. This distinct structure allows for targeted studies on the effects of hydroxylation on trichothecene toxicity and reactivity.

Properties

CAS No.

87583-91-3

Molecular Formula

C29H40O10

Molecular Weight

548.6 g/mol

IUPAC Name

(18Z,20Z)-6,12-dihydroxy-17-(1-hydroxyethyl)-5,13,25-trimethylspiro[2,10,16,23-tetraoxatetracyclo[22.2.1.03,8.08,25]heptacosa-4,18,20-triene-26,2'-oxirane]-11,22-dione

InChI

InChI=1S/C29H40O10/c1-16-9-10-35-20(18(3)30)7-5-6-8-24(32)39-21-12-23-29(15-37-29)27(21,4)28(14-36-26(34)25(16)33)13-19(31)17(2)11-22(28)38-23/h5-8,11,16,18-23,25,30-31,33H,9-10,12-15H2,1-4H3/b7-5-,8-6-

InChI Key

GVZIONLFUHXCGG-SFECMWDFSA-N

Isomeric SMILES

CC1CCOC(/C=C\C=C/C(=O)OC2CC3C4(C2(C5(CC(C(=CC5O3)C)O)COC(=O)C1O)C)CO4)C(C)O

Canonical SMILES

CC1CCOC(C=CC=CC(=O)OC2CC3C4(C2(C5(CC(C(=CC5O3)C)O)COC(=O)C1O)C)CO4)C(C)O

Origin of Product

United States

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